molecular formula C116H173N35O31S2 B13393051 beta-Amyloid Protein Precursor 770 (135-155)

beta-Amyloid Protein Precursor 770 (135-155)

Cat. No.: B13393051
M. Wt: 2618.0 g/mol
InChI Key: OUZWHWVFXUODDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Beta-Amyloid Protein Precursor 770 (135-155) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting group (usually Fmoc) is removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods: : Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions: : Beta-Amyloid Protein Precursor 770 (135-155) can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products

Scientific Research Applications

Beta-Amyloid Protein Precursor 770 (135-155) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Beta-Amyloid Protein Precursor 770 (135-155) involves its cleavage by enzymes such as beta-secretase and gamma-secretase to produce amyloid-beta peptides. These peptides aggregate to form amyloid plaques, which disrupt neuronal function and contribute to the pathogenesis of Alzheimer’s disease. The molecular targets include neuronal receptors and pathways involved in synaptic function and plasticity .

Comparison with Similar Compounds

Similar Compounds

    Beta-Amyloid Protein Precursor 695 (135-155): Another isoform of the amyloid precursor protein with a slightly different sequence.

    Beta-Amyloid Protein Precursor 751 (135-155): Similar to the 770 isoform but with a different number of amino acids.

Uniqueness: : Beta-Amyloid Protein Precursor 770 (135-155) is unique due to its specific sequence and role in producing amyloid-beta peptides that are directly implicated in Alzheimer’s disease. Its study provides insights into the disease’s molecular mechanisms and potential therapeutic targets .

Properties

Molecular Formula

C116H173N35O31S2

Molecular Weight

2618.0 g/mol

IUPAC Name

6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoic acid

InChI

InChI=1S/C116H173N35O31S2/c1-56(2)37-78(139-96(162)70(118)39-63-21-14-13-15-22-63)102(168)142-81(41-65-47-122-52-128-65)105(171)135-73(27-30-87(119)154)98(164)134-74(28-31-88(155)156)99(165)133-72(26-20-35-126-116(120)121)97(163)137-76(33-36-184-12)100(166)145-85(45-90(159)160)109(175)148-92(59(7)8)112(178)147-86(51-183)110(176)136-75(29-32-89(157)158)101(167)150-93(61(10)152)113(179)146-83(43-67-49-124-54-130-67)107(173)140-79(38-57(3)4)103(169)143-82(42-66-48-123-53-129-66)106(172)141-80(40-64-46-127-71-24-17-16-23-69(64)71)104(170)144-84(44-68-50-125-55-131-68)108(174)151-94(62(11)153)114(180)149-91(58(5)6)111(177)132-60(9)95(161)138-77(115(181)182)25-18-19-34-117/h13-17,21-24,46-50,52-62,70,72-86,91-94,127,152-153,183H,18-20,25-45,51,117-118H2,1-12H3,(H2,119,154)(H,122,128)(H,123,129)(H,124,130)(H,125,131)(H,132,177)(H,133,165)(H,134,164)(H,135,171)(H,136,176)(H,137,163)(H,138,161)(H,139,162)(H,140,173)(H,141,172)(H,142,168)(H,143,169)(H,144,170)(H,145,166)(H,146,179)(H,147,178)(H,148,175)(H,149,180)(H,150,167)(H,151,174)(H,155,156)(H,157,158)(H,159,160)(H,181,182)(H4,120,121,126)

InChI Key

OUZWHWVFXUODDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC=N6)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC7=CC=CC=C7)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.